

# Velagliflozin Demonstrates Non-Inferiority to Insulin for Feline Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: December 2025



A landmark clinical trial has established that the oral sodium-glucose cotransporter-2 (SGLT2) inhibitor, **velagliflozin**, is non-inferior to traditional insulin therapy for improving glycemic control in cats with diabetes mellitus. This guide provides a comprehensive comparison of **velagliflozin** and insulin, presenting key data from the head-to-head non-inferiority trial, outlining the experimental protocol, and illustrating the distinct mechanisms of action through signaling pathway diagrams. This information is intended for researchers, scientists, and drug development professionals in the veterinary field.

### **Efficacy and Safety: A Comparative Analysis**

A prospective, randomized, positive-controlled, open-label, non-inferiority field trial provides the most direct comparison between **velagliflozin** and insulin in client-owned diabetic cats.[1][2] The primary objective was to compare the proportion of cats achieving treatment success, a composite measure of clinical and glycemic improvements, by Day 45.[1][2]

Table 1: Primary Efficacy Endpoint at Day 45

| Treatment Group      | Number of Cats | Treatment Success (%) | Non-Inferiority<br>Demonstrated |
|----------------------|----------------|-----------------------|---------------------------------|
| Velagliflozin        | 54             | 54%                   | Yes                             |
| Insulin (Caninsulin) | 62             | 42%                   | N/A                             |



Treatment success was defined as improvement in at least one clinical variable (polyuria, polydipsia, polyphagia, or plantigrade/palmigrade stance) and at least one glycemic variable (average blood glucose, minimum blood glucose, or serum fructosamine). The non-inferiority margin was set at 15%.[1][2]

Secondary endpoints assessed at Day 91 demonstrated sustained glycemic control and clinical improvement with **velagliflozin**.[1][2]

Table 2: Secondary Efficacy Endpoints at Day 91

| Parameter                           | Velagliflozin (n=54) | Insulin (n=62) |
|-------------------------------------|----------------------|----------------|
| Improved Quality of Life            | 81%                  | 74%            |
| Improved Polyuria                   | 54%                  | Not Reported   |
| Improved Polydipsia                 | 61%                  | Not Reported   |
| Mean Blood Glucose <252<br>mg/dL    | 78%                  | 60%            |
| Minimum Blood Glucose <162<br>mg/dL | 76%                  | 66%            |
| Serum Fructosamine <450<br>μmol/L   | 76%                  | 61%            |

Adverse events were reported in both treatment groups. Notably, hypoglycemia was a more frequent concern with insulin therapy, while diabetic ketoacidosis, though infrequent, was observed in the **velagliflozin** group.[1][2][3]

Table 3: Most Frequent Adverse Events



| Adverse Event                            | Velagliflozin (n=61) | Insulin (n=66)                  |
|------------------------------------------|----------------------|---------------------------------|
| Loose Feces/Diarrhea                     | 38%                  | 15%                             |
| Positive Urine Culture                   | 31%                  | 27%                             |
| Non-clinical Hypoglycemia (BG <63 mg/dL) | 13%                  | 53% (clinical and non-clinical) |
| Diabetic Ketoacidosis                    | 7%                   | 0%                              |

### **Experimental Protocol: Non-Inferiority Trial Design**

The pivotal study was a prospective, randomized, positive-controlled, open-label, non-inferiority field trial conducted in client-owned diabetic cats.[1][2]

#### **Inclusion Criteria:**

Cats diagnosed with diabetes mellitus.

#### **Exclusion Criteria:**

• Cats previously treated with insulin were not explicitly excluded, but the study population consisted of newly diagnosed diabetic cats.[4] SENVELGO® (velagliflozin oral solution) is indicated for cats not previously treated with insulin.[4]

#### **Treatment Regimens:**

- Velagliflozin Group: Received 1 mg/kg of velagliflozin orally once daily.[1][2]
- Insulin Group: Received titrated doses of Caninsulin (a lente insulin) via subcutaneous injection twice daily.[1][2]

### Study Duration:

- The primary efficacy endpoint was assessed at Day 45.[1][2]
- Secondary endpoints and safety were monitored for up to 91 days.[1][2]



### **Endpoints:**

- Primary Endpoint: Proportion of cats with treatment success at Day 45, defined as improvement in at least one clinical and one glycemic variable.[1][2]
- Secondary Endpoints: Glycemic control parameters (blood glucose curves, serum fructosamine), clinical sign improvement (polyuria, polydipsia), and quality of life assessments at Day 91.[1][2]

#### Statistical Analysis:

• The primary analysis was a non-inferiority comparison of the treatment success rates between the two groups, with a pre-specified non-inferiority margin of 15%.[1][2]

### **Mechanism of Action: Distinct Signaling Pathways**

Velagliflozin and insulin lower blood glucose through fundamentally different mechanisms.

**Velagliflozin** is a sodium-glucose cotransporter-2 (SGLT2) inhibitor.[5] SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys.[5] By inhibiting SGLT2, **velagliflozin** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[5] This mechanism is independent of insulin secretion.





Click to download full resolution via product page

### Velagliflozin Mechanism of Action

Insulin, on the other hand, is a hormone that plays a central role in glucose homeostasis.[6] It binds to insulin receptors on target cells, such as muscle, fat, and liver cells, initiating a complex intracellular signaling cascade.[6][7] This cascade ultimately leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream into the cells.[8] Insulin also suppresses glucose production by the liver.

[6]





Click to download full resolution via product page

**Insulin Signaling Pathway** 

### **Non-Inferiority Trial Workflow**

The logical flow of the non-inferiority trial comparing **velagliflozin** to insulin is depicted in the diagram below.





Click to download full resolution via product page

Non-Inferiority Trial Workflow



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... [vin.com]
- 2. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsava.com [bsava.com]
- 4. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bianimalhealth.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. Insulin signal transduction pathway Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. Frontiers | Insulin signaling and its application [frontiersin.org]
- To cite this document: BenchChem. [Velagliflozin Demonstrates Non-Inferiority to Insulin for Feline Diabetes Mellitus Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683480#velagliflozin-non-inferiority-trials-compared-to-insulin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com